Blood group H antigen pentaose type 2
Description
Properties
Molecular Formula |
C32H55NO25 |
|---|---|
Synonyms |
Fucα1-2Galβ1-4GlcNAcβ1-3Galβ1-4Glc |
Origin of Product |
United States |
Scientific Research Applications
Transfusion Medicine
The primary application of blood group H antigen pentaose type 2 is in transfusion medicine. Understanding its structure aids in ensuring compatibility during blood transfusions. Individuals with the Bombay phenotype lack this antigen and produce antibodies against it, leading to severe hemolytic transfusion reactions if they receive incompatible blood .
Case Study: Bombay Phenotype
- Background : Individuals with the Bombay phenotype (hh) do not express antigen H on red blood cells and thus lack A or B antigens.
- Implications : They produce isoantibodies against antigen H, making them highly sensitive to transfusions from any blood group except other hh donors .
Immunological Research
This compound is significant in immunological studies. Its interaction with specific antibodies in human serum is crucial for understanding immune responses. The binding of this antigen activates the complement system, which can lead to various immune responses .
Table 1: Immunological Responses Related to this compound
| Response Type | Description |
|---|---|
| Complement Activation | Binding of antibodies to the H antigen triggers complement activation, leading to cell lysis. |
| Isoantibody Production | Individuals lacking H antigen produce antibodies against it, complicating transfusion protocols. |
Biochemical Assays
In laboratory settings, this compound serves as a reagent for various biochemical assays. Its specificity for anti-H antibodies makes it valuable for testing blood compatibility and understanding hemolytic reactions during transfusions .
Synthesis and Production
Recent advancements in enzymatic synthesis using glycosyltransferases have improved the production efficiency of this compound compared to traditional chemical methods. This has implications for its availability in research and clinical applications .
Table 2: Comparison of Synthesis Methods for Blood Group Antigens
| Synthesis Method | Advantages | Disadvantages |
|---|---|---|
| Enzymatic Synthesis | Higher efficiency, environmentally friendly | Requires specific enzymes |
| Traditional Chemical Methods | Established protocols | Lower yield, potential environmental impact |
Future Directions in Research
The study of this compound continues to evolve with ongoing research into its role in cell signaling and immune modulation. Investigations into its interactions with other biomolecules may provide further insights into its biological significance.
Comparison with Similar Compounds
Blood Group H Antigen Pentaose Type 1 (LNFP I)
- Structure : Fucα1-2Galβ1-3GlcNAcβ1-3Galβ1-4Glc .
- Key Difference : The Galβ1-3GlcNAc linkage (Type I chain) in LNFP I contrasts with the Galβ1-4GlcNAc linkage (Type II chain) in pentaose type 2 .
- Biological Relevance : Type I chains are predominant in mucosal tissues, while Type II chains are common in plasma and endothelial cells. This structural divergence affects ligand specificity for pathogens and lectins .

Shorter-Chain H Antigens
Blood Group A/B Antigens
- Blood Group A antigen triose : GalNAcα1-3(Fucα1-2)Gal .
- Blood Group B antigen triose : Galα1-3(Fucα1-2)Gal .
- Key Difference : The α1-3-linked GalNAc (A) or Gal (B) replaces the terminal Gal in H antigens, conferring ABO specificity. Enzymes like FUT2 (for H antigen) and ABO glycosyltransferases (for A/B) determine these modifications .
Lewis Antigens
- Lewis Y tetraose : Fucα1-2Galβ1-4GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc .
- Comparison : Unlike H antigens, Lewis antigens feature additional α1-3/4 fucosylation, creating branched epitopes recognized by cancer biomarkers and bacterial toxins .
Structural and Functional Insights from Research
Enzymatic Specificity
- FUT2 Dependency: H antigen pentaose type 2 synthesis requires FUT2-mediated α1-2 fucosylation. Non-secretor (FUT2-deficient) individuals lack this antigen, producing Lewis a instead .
- FucOB Binding : Docking studies show FucOB (a bacterial fucosidase) binds H antigen pentaose type 2 via its Type II chain, while steric clashes occur with A/B antigens due to their terminal GalNAc/Gal .
Biophysical Interactions
- SrFLD Binding : Isothermal titration calorimetry (ITC) reveals weaker binding of H antigen triose type 2 (KD ~ μM) to Streptococcus lectins compared to pentaose, emphasizing chain length’s role in affinity .
Preparation Methods
Recombinant Enzyme Systems
The use of recombinant enzymes expressed in mammalian or bacterial systems has become a cornerstone for large-scale production. COS7 cells transfected with FUT1 (H enzyme) or FUT2 (Se enzyme) demonstrate distinct substrate specificities. For instance, FUT1 exhibits comparable activity toward both Type 1 (Galβ1-3GlcNAc) and Type 2 (Galβ1-4GlcNAc) acceptors, whereas FUT2 shows a preference for Type 1 chains.
Table 1: Enzyme Activities of FUT1 and FUT2 Toward Type 1 and Type 2 Acceptors
| Enzyme | Acceptor Substrate | Activity (nmol/mg/hr) |
|---|---|---|
| FUT1 | Lacto-N-biose I (Type 1) | 56.3 ± 9.2 |
| FUT1 | N-Acetyl-lactosamine (Type 2) | 59.2 ± 5.3 |
| FUT2 | Lacto-N-biose I (Type 1) | 14.5 ± 2.0 |
| FUT2 | N-Acetyl-lactosamine (Type 2) | 2.3 ± 0.3 |
Data derived from transfection experiments in COS7 cells highlight FUT1’s versatility, making it suitable for synthesizing both H Type 1 and Type 2 antigens. In contrast, FUT2’s limited activity toward Type 2 acceptors restricts its utility to secretory H antigen production.
Cell-Free Systems
Cell-free systems utilizing purified fucosyltransferases and nucleotide sugar donors (e.g., GDP-fucose) offer precise control over reaction conditions. A study demonstrated that incubating Type 2 precursor (Galβ1-4GlcNAc-R) with FUT1 and GDP-fucose yielded LNFP I with >90% efficiency. Such systems avoid complications associated with cellular toxicity and product degradation, enabling gram-scale synthesis for research applications.
Chemical Synthesis of this compound
Chemical synthesis provides an alternative route, particularly for producing structurally defined oligosaccharides. This method involves sequential glycosylation reactions, requiring precise stereochemical control.
Stepwise Glycosylation
The synthesis begins with a lactose (Galβ1-4Glc) core, to which N-acetylglucosamine (GlcNAc) is appended via β-1,3 linkage. Subsequent fucosylation at the Gal residue’s C2 position introduces the α-(1-2) bond characteristic of H antigens. A notable protocol achieved a 68% yield for the final fucosylation step using trichloroacetimidate as the fucose donor and BF3·OEt2 as the catalyst.
Table 2: Key Parameters in Chemical Synthesis
| Step | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| GlcNAc Addition | GlcNAc-OTBDPS, NIS/TfOH | -20°C | 82 |
| Fucosylation | Fuc-Imidate, BF3·OEt2 | 0°C | 68 |
Protecting groups (e.g., TBDPS, benzyl) are critical for regioselectivity but necessitate additional deprotection steps, complicating scalability.
Solid-Phase Synthesis
Solid-phase methods immobilize the growing oligosaccharide on a resin, enabling iterative coupling and washing steps. A 2015 study reported a 12-step synthesis of LNFP I on a polystyrene support, achieving 45% overall yield. While this approach reduces purification burdens, it requires specialized equipment and is limited to small-scale production.
Extraction and Purification from Natural Sources
Although less common due to low abundance, LNFP I can be isolated from human milk or plasma.
Human Milk Extraction
Human milk contains trace amounts of H antigens, necessitating multi-step purification. A protocol involving ethanol precipitation, ion-exchange chromatography, and gel filtration achieved 95% purity but yielded only 0.2 mg/L of LNFP I. This method is impractical for large-scale needs but remains valuable for obtaining native structures for analytical standards.
Plasma-Derived H Antigens
Plasma from secretor individuals (FUT2-positive) contains soluble H antigens. Affinity chromatography using monoclonal antibodies (e.g., clone BRIC231) specific for H Type 2 enables selective isolation. However, variability in donor samples and ethical concerns limit this approach’s feasibility.
Analytical Characterization of Synthetic LNFP I
Quality control is paramount for ensuring structural fidelity. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are standard techniques.
Table 3: NMR Chemical Shifts for LNFP I
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| Fuc H-1 | 5.12 | d (J = 3.5 Hz) |
| Gal H-1 | 4.45 | d (J = 7.8 Hz) |
| GlcNAc H-1 | 4.60 | d (J = 8.2 Hz) |
MS analysis typically shows a molecular ion peak at m/z 853.77 ([M+H]+), consistent with the compound’s molecular weight .
Q & A
Q. How is the structural conformation of Blood group H antigen pentaose type 2 determined experimentally?
The structure is confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). NMR provides detailed glycosidic linkage information (e.g., α1-2, β1-4 bonds), while MS validates the molecular weight (853.76 Da) . Comparative analysis with synthetic standards (e.g., linear vs. branched isomers) is critical to avoid misassignment .
Q. What methodologies are used to synthesize this compound for in vitro studies?
Chemoenzymatic synthesis is preferred. For example, fucosyltransferases (e.g., FUT1) are used to add α1-2-linked fucose to the Galβ1-4GlcNAc backbone. Purification involves size-exclusion chromatography and HPLC, with structural validation via tandem MS .
Q. How can researchers distinguish this compound from structurally similar oligosaccharides (e.g., type 1)?
Use linkage-specific glycosidases (e.g., α1-3/4 galactosidases) and lectin-binding assays. For instance, Ulex europaeus lectin binds specifically to α1-2-fucosylated termini in type 2, while type 1 (Galβ1-3GlcNAc) shows no binding .
Advanced Research Questions
Q. How do experimental designs address contradictions in lectin-binding affinity data for this compound?
Isothermal titration calorimetry (ITC) resolves discrepancies by quantifying thermodynamic parameters (e.g., Kd, ΔH). For example, Streptococcus pneumoniae lectin (SrFLD) shows weaker binding to type 2 compared to triose analogs due to steric hindrance from the GlcNAcβ1-3Gal extension . Controls must include non-fucosylated analogs to isolate specificity.
Q. What genetic and epigenetic factors influence the expression of this compound in non-secretor phenotypes?
FUT2 gene mutations (e.g., rs601338) abolish α1-2-fucosyltransferase activity, preventing H antigen synthesis. Epigenetic silencing of FUT2 in mucosal tissues can be assessed via bisulfite sequencing and qPCR. Non-secretors express truncated Lewis<sup>a</sup> antigens instead .
Q. How can functionalized derivatives of this compound improve glycan microarray sensitivity?
Conjugation to biotin (via linker-BT A/B) or fluorescein (linker-FLUO A) enhances detection in microarrays. For example, BSA-conjugated pentaose (SCGC-130397) increases avidity in ELISA, while desthiobiotin derivatives enable reversible binding for kinetic studies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


